molecular formula C12H17BrOSi B2646249 2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone CAS No. 2567502-41-2

2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone

Cat. No.: B2646249
CAS No.: 2567502-41-2
M. Wt: 285.256
InChI Key: IPHNHEPQWHGBOK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Scientific Research Applications

Synthesis and Characterization

  • Brominated compounds like 2-bromo-1-phenylethanone have been utilized as intermediates in the synthesis of complex organic molecules, demonstrating the importance of brominated aromatic ketones in organic chemistry for constructing diverse molecular frameworks (Faragher & Gilchrist, 1976).

Polymer Science

  • The research on dendritic macromolecules shows the application of brominated compounds in the creation of polymers with controlled molecular architecture, suggesting potential material science applications for similarly structured brominated aromatic ketones (Hawker & Fréchet, 1990).

Medicinal Chemistry

  • Brominated aromatic compounds have been explored for their psychoactive properties, indicating the relevance of brominated ketones in the development of pharmacological agents. While the direct medical application of 2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone is not specified, related research underscores the potential of brominated ketones in drug discovery (Power et al., 2015).

Properties

IUPAC Name

2-bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrOSi/c1-15(2,3)9-10-4-6-11(7-5-10)12(14)8-13/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHNHEPQWHGBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC1=CC=C(C=C1)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrOSi
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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